(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12-16(27-11-19(22)26-4)8-7-15-20(23)18(28-21(12)15)9-13-5-6-14(24-2)10-17(13)25-3/h5-10H,11H2,1-4H3/b18-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPRCQDZPXPLCO-NVMNQCDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H18O6 |
| Molecular Weight | 362.35 g/mol |
| CAS Number | 904005-57-8 |
| Synonyms | (Z)-methyl 2-(2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)acetate |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, reducing inflammation in various models.
- Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound. Below are summarized findings from notable research:
Antioxidant Activity
In vitro assays demonstrated that the compound significantly scavenged DPPH radicals and reduced lipid peroxidation levels in cell cultures, indicating strong antioxidant activity.
Anti-inflammatory Effects
A study conducted on LPS-stimulated macrophages showed that treatment with this compound reduced the expression of TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.
Anticancer Activity
In a case study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Case Studies
- Study on Antioxidant Properties : A recent publication highlighted the efficacy of this compound in reducing oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for diabetic complications.
- Research on Anti-inflammatory Effects : Another study focused on the compound's ability to inhibit NF-kB activation in human endothelial cells, demonstrating its role in preventing vascular inflammation.
- Cancer Research : A comprehensive analysis of various derivatives of benzofuran compounds revealed that modifications to the structure could enhance their anticancer activities, positioning this compound as a promising lead compound for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate,” we analyze structurally related benzofuran and benzylidene derivatives documented in the literature.
Table 1: Structural and Functional Comparison
Key Observations
Fluorine substitution in the analog introduces electron-withdrawing effects, which may alter binding affinity in biological targets.
The tert-butyl group in significantly increases hydrophobicity (XLogP3 = 5.2), whereas the methoxy groups in the target compound may improve solubility in polar solvents.
Biological Relevance: While ethametsulfuron-methyl esters are established herbicides, benzofuran-based analogs like the target compound remain underexplored in agrochemical contexts.
Synthetic Challenges :
- The Z-configuration in the target compound requires precise stereocontrol during synthesis, often achieved via catalytic methods (e.g., ZnCl2 in DMF, as seen in related syntheses ).
Research Findings and Implications
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for confirming the Z-configuration and molecular geometry of such compounds. The dihydrobenzofuran core’s planarity and substituent orientations are likely validated through these programs.
- Structure-Activity Relationships (SAR) : The target compound’s methoxy groups may enhance binding to aromatic receptors (e.g., plant auxin receptors), while methyl esters improve membrane permeability.
Preparation Methods
Optimization of Oxidative Conditions
The choice of oxidizing agent significantly impacts yield. BTI provides superior regioselectivity compared to iodobenzene diacetate due to its stronger electrophilicity, achieving 52% yield for the cyclohexadienone intermediate. Solvent selection is equally critical; propargyl alcohol acts as both solvent and reactant, minimizing side reactions.
Rhodium-Catalyzed Domino Oxyarylation and Cyclization
The benzylidene group is introduced via a rhodium-catalyzed domino reaction. A general procedure involves reacting the cyclohexadienone intermediate with 2,4-dimethoxyphenylboronic acid in the presence of [Rh(coe)₂Cl]₂ and a chiral phosphoramidite ligand (L10 ). This asymmetric oxyarylation proceeds at room temperature in tetrahydrofuran (THF), forming the (Z)-benzylidene configuration with high enantioselectivity.
Mechanistic Insights
The rhodium catalyst facilitates oxidative addition of the alkyne, followed by transmetallation with the boronic acid. Cyclization via a chair-like transition state ensures the Z-configuration, as evidenced by X-ray crystallography of analogous compounds. Enantiomeric excess (ee) reaches 88% when using L10 , confirmed by HPLC on a Chiralcel AD-H column.
Esterification and Final Functionalization
The acetoxy side chain is installed via a nucleophilic acyl substitution. The hydroxyl group at position 6 of the dihydrobenzofuran reacts with methyl bromoacetate in the presence of potassium carbonate. This step proceeds in anhydrous acetone at reflux (56°C) for 12 hours, yielding the target ester after column chromatography (hexanes/ethyl acetate, 85:15).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Flash chromatography with gradient elution (hexanes/ethyl acetate) ensures >95% purity. HPLC retention times (Chiralcel AD-H, 10% iPrOH/hexane) distinguish enantiomers, confirming ee.
Challenges and Alternative Routes
A competing pathway involves the formation of a bicyclo[2.2.2]octadiene side product during rhodium catalysis, observed in 37% yield under suboptimal conditions. Increasing the catalyst loading to 5 mol% and reducing reaction time to 5 minutes suppresses this side reaction.
Industrial Scalability Considerations
Large-scale synthesis requires replacing THF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent. Pilot studies show comparable yields (65–68%) with easier solvent recovery.
Table 1. Summary of synthetic steps and yields.
| Characterization Method | Key Data |
|---|---|
| ¹H NMR | δ 3.81 (s, OCH₃), 1.49 (s, CH₃) |
| HRMS | m/z 432.1930 [M]⁺ |
| HPLC ee | 88% (Chiralcel AD-H) |
Q & A
Q. Optimization Parameters :
- Temperature : 60–80°C for condensation to favor Z-isomer selectivity .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Use of NaH or DBU for deprotonation in esterification steps .
Advanced Synthesis: How can stereoselectivity (Z/E isomerism) be controlled during synthesis?
Methodological Answer:
The Z-isomer is favored by:
- Steric Effects : Bulky substituents on the benzylidene group (e.g., 2,4-dimethoxy) hinder E-isomer formation due to unfavorable steric interactions .
- Reaction Conditions : Lower temperatures (e.g., 0–25°C) and slow addition of aldehydes reduce thermodynamic control, favoring kinetic Z-isomer formation .
- Catalytic Systems : Lewis acids like ZnCl₂ or Ti(OiPr)₄ stabilize the transition state for Z-configuration .
Validation : Monitor reaction progress via HPLC or TLC with chiral stationary phases to assess isomer ratios .
Basic Characterization: Which spectroscopic and chromatographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), benzylidene proton (δ 7.2–7.5 ppm, Z-isomer), and dihydrobenzofuran protons (δ 6.5–7.0 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 170–180 ppm) and ester (δ 165–170 ppm) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy groups) .
- X-ray Crystallography : Resolve Z-configuration and dihedral angles between benzofuran and benzylidene moieties .
Advanced Reactivity: How do substituents (e.g., 2,4-dimethoxy, methyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electrophilic Substitution : The 2,4-dimethoxy groups activate the benzylidene ring toward electrophiles (e.g., nitration at para positions) due to electron-donating effects .
- Nucleophilic Attack : The α,β-unsaturated ketone in the dihydrobenzofuran core is susceptible to Michael additions, but steric hindrance from the 7-methyl group reduces reactivity .
- Ester Hydrolysis : The methyl ester undergoes base-mediated hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid derivative, a step critical for prodrug design .
Biological Activity: What in vitro assays are recommended to evaluate its potential pharmacological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA-II/IX) using stopped-flow CO₂ hydration assays, as benzofuran derivatives show affinity for zinc-containing enzymes .
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with controls like doxorubicin .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA and prostaglandin E₂ (PGE₂) suppression in LPS-induced macrophages .
Computational Modeling: How can molecular docking and QSAR studies predict target interactions?
Methodological Answer:
- Docking Protocols :
- QSAR Parameters :
- Descriptors : LogP, polar surface area, and H-bond acceptors/donors correlate with bioavailability .
- Validation : Use leave-one-out cross-validation to assess predictive power (R² > 0.8) .
Stability and Degradation: What conditions accelerate hydrolytic or oxidative degradation?
Methodological Answer:
- Hydrolysis : Susceptible to ester cleavage at pH > 8 (e.g., phosphate buffer, 37°C). Monitor via HPLC for degradation products like the carboxylic acid derivative .
- Oxidation : The benzylidene double bond degrades under UV light or in the presence of peroxides. Use antioxidants (e.g., BHT) in storage .
- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C under inert atmosphere .
Advanced Analytical Challenges: How to resolve co-eluting impurities in HPLC analysis?
Methodological Answer:
- Column Selection : Use C18 columns with 3 µm particle size and gradient elution (ACN:H₂O + 0.1% TFA) to separate isomers and by-products .
- Method Optimization : Adjust pH to 4.5 (acetic acid buffer) to improve peak symmetry .
- LC-MS/MS : Employ MRM mode to distinguish impurities via unique fragment ions (e.g., m/z 358 → 214 for the parent ion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
